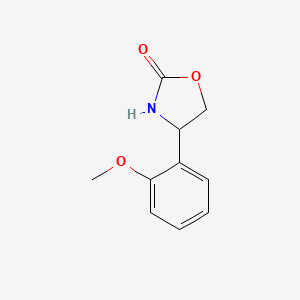

4-(2-Methoxyphenyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12) |

InChI Key |

JIJPLSZIBYXTAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2COC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Methoxyphenyl Oxazolidin 2 One and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral oxazolidinones. Modern synthetic methods offer several powerful strategies to achieve high levels of stereoselectivity and enantioselectivity, including the use of chiral auxiliaries, catalytic asymmetric synthesis, and the enantioselective functionalization of precursors.

Development of Chiral Auxiliary Approaches for Oxazolidinone Formation

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner. acs.org One of the most widely recognized and utilized classes of chiral auxiliaries for asymmetric synthesis are the Evans' oxazolidinones. acs.orgajchem-a.com These auxiliaries, typically derived from readily available amino alcohols, can be acylated and subsequently undergo diastereoselective enolate formation and alkylation. acs.org The chiral auxiliary then guides the incoming electrophile to a specific face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. acs.org Following the desired transformation, the auxiliary can be cleaved and recovered for reuse. acs.org

The general principle involves the acylation of a chiral oxazolidinone, followed by deprotonation to form a rigid, chelated enolate. acs.org This enolate's conformation directs the subsequent alkylation to occur from the less sterically hindered face, thereby establishing the desired stereochemistry. acs.org While this approach is highly effective for the synthesis of a variety of chiral compounds, specific documented applications for the direct synthesis of 4-(2-Methoxyphenyl)oxazolidin-2-one via this enolate alkylation methodology are not extensively reported in the reviewed literature. However, the fundamental principles of using chiral auxiliaries to control stereochemistry in the formation of substituted oxazolidinones are well-established. ajchem-a.comnih.govnih.gov

A related strategy involves the use of chiral auxiliaries to control the stereochemistry during the formation of the oxazolidinone ring itself. For instance, a chiral auxiliary can be employed to direct an asymmetric aldol (B89426) reaction, which is then followed by a Curtius rearrangement and intramolecular cyclization to furnish the desired 4,5-disubstituted oxazolidin-2-one with high diastereoselectivity. nih.gov

Catalytic Asymmetric Synthesis Utilizing Chiral Catalysts (e.g., Pybox-Yb³⁺)

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of oxazolidinone synthesis, chiral Lewis acid catalysts have proven to be particularly effective.

Pyridine-bis(oxazoline) (Pybox) ligands are a class of C₂-symmetric, tridentate ligands that can coordinate with various metal ions, including lanthanides like ytterbium(III) (Yb³⁺), to form potent and selective chiral Lewis acid catalysts. sigmaaldrich.comd-nb.info The Pybox ligand's structure creates a well-defined chiral environment around the metal center, enabling highly enantioselective transformations. sigmaaldrich.com

Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), are attractive Lewis acids due to their stability and high catalytic activity. When complexed with a chiral Pybox ligand, the resulting catalyst can effectively activate substrates and control the stereochemical outcome of various reactions, including cycloadditions. acs.orgnih.gov The enantioselectivity of these reactions can be influenced by factors such as the specific lanthanide ion used and the substituents on the Pybox ligand. acs.org For example, the Diels-Alder reaction between acryloyl-1,3-oxazolidin-2-one and cyclopentadiene (B3395910) has been shown to be catalyzed by Pybox/lanthanide(III) triflate complexes, with the enantioselectivity being dependent on the ionic radius of the lanthanide cation. acs.org

While direct evidence for the application of a Pybox-Yb³⁺ catalytic system for the synthesis of this compound is not explicitly detailed in the surveyed literature, the established utility of this catalytic system in asymmetric cycloaddition reactions suggests its potential for the enantioselective synthesis of this target molecule. acs.orgnih.gov The general catalytic cycle would likely involve the coordination of a precursor to the chiral Pybox-Yb³⁺ complex, followed by a stereochemically controlled cyclization event.

| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| PyBox–La(OTf)₃ | Diels–Alder Cycloaddition | 2-Alkenoylpyridines and Cyclopentadiene | up to 99:1 er | up to 92:8 dr |

| (R,R)-i-Pr-Pybox/Lanthanide(III) triflate | Diels−Alder Reaction | Acryloyl-1,3-oxazolidin-2-one and Cyclopentadiene | Varies with cation | Not specified |

| (R,R)-Ph-Pybox/Lanthanide(III) triflate | Diels−Alder Reaction | Acryloyl-1,3-oxazolidin-2-one and Cyclopentadiene | Varies with cation | Not specified |

Enantioselective Dihydroxylation and its Application in Oxazolidinone Precursor Synthesis

A powerful strategy for the synthesis of chiral oxazolidinones involves the preparation of enantiomerically pure 1,2-amino alcohol precursors. One of the most prominent methods for introducing vicinal diols with high enantioselectivity is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a stoichiometric co-oxidant. wikipedia.orgacsgcipr.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product. wikipedia.org The reaction is highly versatile and has been successfully applied to a wide range of alkenes. acsgcipr.org

For the synthesis of the precursor to this compound, the key starting material would be 2-methoxystyrene. Enantioselective dihydroxylation of 2-methoxystyrene would yield the corresponding chiral 1-(2-methoxyphenyl)ethane-1,2-diol. This diol can then be converted into the desired chiral 2-amino-1-(2-methoxyphenyl)ethanol (B2535683) through a two-step sequence involving the formation of a cyclic sulfite (B76179) and subsequent nucleophilic substitution with an azide (B81097), followed by reduction. The resulting enantiomerically pure amino alcohol can then be cyclized to form the target oxazolidinone.

While the direct dihydroxylation of 2-methoxystyrene and its subsequent conversion to this compound is a conceptually straightforward and powerful approach, specific research detailing this exact synthetic sequence was not prominently found in the reviewed literature. However, the principles of the Sharpless Asymmetric Dihydroxylation are well-established and widely applicable. organic-chemistry.orgwikipedia.orgacsgcipr.org

| Reaction | Reagents | Key Feature |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂-PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) | Enantioselective formation of vicinal diols from alkenes. wikipedia.orgacsgcipr.org |

Diverse Cyclization and Annulation Reactions

The construction of the oxazolidinone ring is a critical step in the synthesis of these heterocyclic compounds. Various cyclization and annulation strategies have been developed to efficiently form this five-membered ring system.

[3+2] Cycloaddition Reactions (e.g., with isocyanates, epoxides, p-quinamines)

[3+2] Cycloaddition reactions are powerful atom-economical methods for the construction of five-membered rings. In the context of oxazolidinone synthesis, the reaction between an epoxide and an isocyanate is a well-established and efficient method. This reaction is often catalyzed by a variety of catalysts, including Lewis acids and organocatalysts. The use of chiral epoxides allows for the synthesis of enantiomerically pure oxazolidinones.

The reaction of p-quinamines in [3+2] cycloaddition reactions for the synthesis of oxazolidinones is not a commonly reported transformation in the surveyed literature.

Carboxylative Cyclization Pathways for Oxazolidinone Ring Construction

Carboxylative cyclization represents an attractive and sustainable approach to oxazolidinone synthesis, often utilizing carbon dioxide (CO₂) as a C1 source. These reactions typically involve the reaction of an appropriate precursor, such as an amino alcohol or a propargylic amine, with CO₂ in the presence of a suitable catalyst. nih.gov

For the synthesis of this compound, the corresponding precursor, 2-amino-1-(2-methoxyphenyl)ethanol, could undergo carboxylative cyclization. This transformation can be promoted by various catalytic systems. For instance, the direct carboxylation of amino alcohols with CO₂ can be achieved using dehydrating agents or specialized catalysts to drive the equilibrium towards the cyclized product.

Another approach involves the reaction of propargylic amines with CO₂, which has been shown to be an effective method for producing 2-oxazolidinones. nih.gov While this specific substrate is not directly applicable to the synthesis of the target compound, it highlights the utility of carboxylative cyclization in forming the oxazolidinone ring. The development of efficient catalysts for the direct carboxylative cyclization of readily available amino alcohols remains an active area of research. nih.gov

| Reaction | Precursors | Reagents/Catalysts | Key Feature |

| [3+2] Cycloaddition | Epoxides and Isocyanates | Lewis acids, Organocatalysts | Atom-economical formation of the oxazolidinone ring. |

| Carboxylative Cyclization | Amino alcohols | CO₂, Dehydrating agents/Catalysts | Utilizes CO₂ as a sustainable C1 source. nih.gov |

| Carboxylative Cyclization | Propargylic amines | CO₂, Catalysts (e.g., nano-SiO₂-supported ionic liquids) | Efficient synthesis of substituted oxazolidinones. nih.gov |

Condensation and Subsequent Cyclization Protocols

The formation of the oxazolidinone ring often involves condensation and cyclization reactions. These protocols are foundational in synthesizing a variety of oxazolidinone derivatives.

One-pot synthesis strategies have been developed to streamline the production of these heterocyclic compounds. For instance, a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has been demonstrated for the synthesis of quinazolin-4(3H)-ones, a related heterocyclic system. rsc.org This method utilizes fluorescein (B123965) as a photocatalyst in the presence of TBHP, avoiding the need for a metal catalyst and offering a broad substrate scope with good to excellent yields. rsc.org Such methodologies could potentially be adapted for the synthesis of oxazolidinones from appropriate precursors.

Another approach involves the thermal cyclocondensation of 2-(pent-4-enamido)benzamides to prepare 2-(3-butenyl)quinazolin-4(3H)-ones, which can then undergo further cyclization. beilstein-journals.org Additionally, a two-step aza-Robinson annulation strategy, which includes a NaOEt-catalyzed conjugate addition followed by a TfOH-mediated intramolecular aldol condensation, has been used to create fused bicyclic amides. nih.gov These examples of condensation and cyclization highlight the diverse strategies available for constructing heterocyclic cores that are structurally related to oxazolidinones.

Green Chemistry Principles in Oxazolidinone Synthesis

The integration of green chemistry principles into synthetic methodologies is a paramount goal in modern organic chemistry. This is particularly relevant for the synthesis of pharmaceutically important compounds like oxazolidinones.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolidin-2-ones and their derivatives. nih.govnih.govresearchgate.net

For example, the synthesis of 4-substituted oxazolidin-2-one chiral auxiliaries from amino alcohols and ethyl carbonate is significantly improved under microwave irradiation. nih.govresearchgate.net Similarly, the cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines and other cyclic iminoethers is efficiently promoted by polyphosphoric acid esters under microwave conditions. researchgate.net The synthesis of 4-oxo-2-butenoic acids via a microwave-assisted aldol condensation of glyoxylic acid also demonstrates the broad applicability of this technology. nih.gov The advantages of microwave-assisted synthesis include rapid reaction rates due to the efficient heating of polarized molecules, leading to increased yields and reduced by-product formation. jchps.com

The development of catalyst-free and solvent-free reactions represents a significant advancement in green synthesis. These methods reduce environmental impact by eliminating the need for potentially toxic catalysts and organic solvents.

Research has demonstrated the feasibility of synthesizing oxazolidinone derivatives under such conditions. For instance, the conversion of an aziridine (B145994) to an oxazolidinone can be achieved using only carbon dioxide, without any catalyst or solvent. scite.ai This highlights a highly atom-economical and environmentally benign approach. Furthermore, catalyst-free approaches for the synthesis of oxazolidine (B1195125) derivatives in water have been developed, yielding single diastereomers with excellent yields. researchgate.net

Solvent-free conditions have also been successfully employed in the synthesis of 2-oxazolidinones through the cycloaddition of CO2 with propargylic alcohols and primary amines, catalyzed by silver acetate. rsc.org The use of a polystyrene-supported tertiary amine resin as a catalyst also enables the metal- and solvent-free synthesis of 5-methylene-2-oxazolidinones from N-propargylamines and CO2. rsc.org These examples underscore the potential for developing cleaner and more sustainable synthetic routes to oxazolidinones.

The utilization of carbon dioxide (CO2) as a C1 building block is a key area of green chemistry research, aiming to convert a greenhouse gas into valuable chemical products. researchgate.netbohrium.com The synthesis of oxazolidinones from CO2 is a prominent example of this strategy. researchgate.netbohrium.com

Various catalytic systems have been developed to facilitate the incorporation of CO2. For example, an aluminium(salphen) complex effectively catalyzes the coupling of CO2 and aziridines under solvent-free conditions to produce oxazolidinones with high regioselectivity. nih.gov This catalyst is also reusable, adding to the sustainability of the process. nih.gov Iron-iminopyridine catalysts have also shown promise for the regioselective synthesis of oxazolidinones from aziridines and CO2 under relatively mild conditions. bohrium.comacs.org

Furthermore, the carboxylative cyclization of propargylic amines with CO2, often facilitated by heterogeneous catalysts like nano-SiO2-supported ionic liquids, provides an efficient route to 2-oxazolidinones. researchgate.net These methods not only utilize a waste product as a reagent but also contribute to the development of more sustainable chemical manufacturing processes. researchgate.netrsc.org

Exploration of Novel Precursors and Retrosynthetic Strategies

Innovation in the synthesis of this compound and its analogs also stems from the exploration of new starting materials and retrosynthetic disconnections.

Amino alcohols and amino acids are versatile and often chiral starting materials for the synthesis of oxazolidinones. The reduction of amino acids to their corresponding amino alcohols is a common initial step. nih.govresearchgate.net These amino alcohols can then be cyclized to form the oxazolidinone ring. nih.govresearchgate.net

A variety of methods exist for the synthesis of amino alcohols themselves. For example, the ring-opening of epoxides with amines is a well-established route. clockss.org More advanced, multicomponent reactions, such as the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, can produce α-hydroxy-β-amino esters with high diastereoselectivity.

The direct use of amino acids in one-pot procedures is also an attractive strategy. Triflic acid has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from carboxylic acids and amino alcohols, to yield 2-oxazolines. mdpi.com This highlights the potential for developing direct, efficient methods for oxazolidinone synthesis from readily available amino acid precursors.

Chemical Transformations and Derivatization Strategies for 4 2 Methoxyphenyl Oxazolidin 2 One

Functionalization of the Oxazolidinone Ring System

The oxazolidinone ring system of 4-(2-methoxyphenyl)oxazolidin-2-one presents key sites for functionalization, primarily at the nitrogen atom and through ring-opening reactions. These transformations are fundamental to its application as a chiral auxiliary and synthetic intermediate.

The secondary amine within the oxazolidinone ring is a prime site for regioselective substitution, most notably through N-acylation and N-alkylation. These reactions are often high-yielding and proceed with retention of the stereocenter at C4.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction is a cornerstone of the Evans chiral auxiliary methodology, where the chiral oxazolidinone is used to direct stereoselective reactions of the N-acyl group. For instance, N-acylation is a key step in the synthesis of various biologically active molecules. cambridgemedchemconsulting.com

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides, though this can sometimes be challenging. More sophisticated methods, such as the Mitsunobu reaction or reductive amination, can also be employed for the introduction of N-substituents.

Coupling Reactions: Modern cross-coupling methodologies, such as the Chan-Lam and Goldberg coupling reactions, have been applied to form N-aryl bonds on oxazolidinone scaffolds. acs.orgscielo.br These copper-catalyzed reactions allow for the coupling of the oxazolidinone nitrogen with aryl boronic acids or aryl halides, expanding the diversity of accessible structures. acs.orgscielo.br

Table 1: Regioselective Functionalization of the Oxazolidinone Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | RCOCl, Base (e.g., Et₃N), CH₂Cl₂ | N-Acyl-4-(2-methoxyphenyl)oxazolidin-2-one |

| N-Alkylation | R-X, Base (e.g., NaH), THF | N-Alkyl-4-(2-methoxyphenyl)oxazolidin-2-one |

| Chan-Lam Coupling | ArB(OH)₂, Cu(OAc)₂, Base, O₂ | N-Aryl-4-(2-methoxyphenyl)oxazolidin-2-one |

| Goldberg Coupling | Ar-X, CuI, Ligand, Base | N-Aryl-4-(2-methoxyphenyl)oxazolidin-2-one |

The oxazolidinone ring can be cleaved under various conditions to yield valuable chiral synthons, such as amino alcohols. The specific outcome of the ring-opening reaction depends on the reagents and conditions employed.

Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino alcohol. For example, acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, which share a similar core structure, proceeds via a tetrahedral intermediate. nih.govacs.org Similarly, hydrolysis of this compound would be expected to yield (R)- or (S)-1-(2-methoxyphenyl)ethane-1,2-diol.

Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group and effect ring opening to afford the corresponding N-methyl amino alcohol.

Nucleophilic Attack: The carbonyl group of the oxazolidinone can be attacked by strong nucleophiles, leading to ring opening. For instance, reaction with organolithium or Grignard reagents can lead to the formation of amino alcohols with a new carbon-carbon bond formed at the original carbonyl carbon. A decarboxylative ring-opening with chalcogenolate anions can produce β-chalcogen amines. rsc.org

Table 2: Ring-Opening Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Amino-1-(2-methoxyphenyl)ethanol (B2535683) |

| Basic Hydrolysis | NaOH (aq), Heat | 2-Amino-1-(2-methoxyphenyl)ethanol |

| Reduction | LiAlH₄, THF | 2-(Methylamino)-1-(2-methoxyphenyl)ethanol |

Reactivity and Modification of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. The reactivity is largely governed by the directing effects of the methoxy (B1213986) group and the oxazolidinone substituent.

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. nih.govnih.govnih.govresearchgate.net The oxazolidinone moiety, being attached to the aromatic ring, will also influence the regioselectivity of these reactions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation, which would be expected to occur primarily at the positions ortho and para to the methoxy group.

Demethylation: The methyl ether of the 2-methoxyphenyl group can be cleaved to reveal a phenol. nih.govniscpr.res.inresearchgate.net This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), or under harsh acidic conditions with reagents like HBr. nih.gov This reaction is valuable for introducing a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalation group, facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. nih.gov This generates a lithiated species that can be trapped with various electrophiles, allowing for the regioselective introduction of a wide range of substituents at the C3 position of the phenyl ring.

Table 3: Modifications of the 2-Methoxyphenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Methoxy-5-nitrophenyl)oxazolidin-2-one |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one |

| Demethylation | BBr₃, CH₂Cl₂ | 4-(2-Hydroxyphenyl)oxazolidin-2-one |

| Ortho-lithiation/Electrophilic Quench | 1. n-BuLi, THF, -78 °C; 2. E⁺ | 4-(3-E-2-methoxyphenyl)oxazolidin-2-one (E = electrophile) |

Synthesis of Analogues for Structure-Interaction Relationship Studies

The synthesis of analogues of this compound is a common strategy in medicinal chemistry to probe structure-interaction relationships (SIR) and optimize biological activity. acs.orgrsc.org These studies involve systematic modifications of the core structure and its substituents to understand how these changes affect the interaction with a biological target.

Modifications can be made to the aryl ring, the oxazolidinone core, and the substituents at various positions. For example, the methoxy group on the phenyl ring can be replaced with other alkoxy groups, halogens, or hydrogen to explore the impact of electronics and sterics. scielo.br The phenyl ring itself can be substituted with other aromatic or heteroaromatic systems. Furthermore, the oxazolidinone ring can be modified, for instance, by introducing substituents at the C5 position or by replacing the oxygen atom with sulfur to form a thiazolidinone. rsc.org Bioisosteric replacement is another key strategy, where functional groups are swapped for others with similar physicochemical properties to improve potency or pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov

Table 4: Examples of Analogue Synthesis for SIR Studies

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| 2-Methoxyphenyl Ring | Substitution at C3, C4, C5, C6 | Probe electronic and steric effects on activity. |

| 2-Methoxyphenyl Ring | Replacement of methoxy group | Investigate the role of the hydrogen bond acceptor. |

| Phenyl Ring | Replacement with other aryl/heteroaryl rings | Explore different binding interactions. |

| Oxazolidinone Ring | Substitution at C5 | Modulate interaction with the binding pocket. |

| Oxazolidinone Ring | Bioisosteric replacement (e.g., thiazolidinone) | Improve metabolic stability or other properties. rsc.org |

Role as a Synthetic Intermediate and Chiral Building Block in Complex Molecule Synthesis

Chiral oxazolidinones are renowned for their role as "Evans auxiliaries" in asymmetric synthesis. The chiral center at C4 of this compound can effectively control the stereochemical outcome of reactions at an attached N-acyl chain. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

This compound and its derivatives serve as valuable chiral building blocks for the synthesis of more complex molecules. A prominent example is the synthesis of the anticoagulant drug Rivaroxaban, where a related 3,4-disubstituted oxazolidinone core is a key structural motif. cambridgemedchemconsulting.comacs.org The synthesis often involves the construction of the oxazolidinone ring from a chiral precursor, followed by further functionalization. The stereochemical information embedded in this compound can be transferred to the target molecule, making it an efficient tool for asymmetric synthesis.

Table 5: this compound as a Chiral Building Block

| Application | Description | Example Target Molecules |

|---|---|---|

| Asymmetric Aldol (B89426) Reactions | The N-acylated derivative directs the stereoselective addition to aldehydes. | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Alkylation | The enolate of the N-acylated derivative undergoes diastereoselective alkylation. | Enantiomerically enriched α-substituted carboxylic acids |

| Asymmetric Michael Additions | Directs the conjugate addition of the N-acyl enolate to α,β-unsaturated systems. | γ-Keto esters and related compounds |

| Synthesis of Bioactive Molecules | Serves as a key chiral precursor for complex natural products and pharmaceuticals. | Rivaroxaban analogues, other complex heterocycles |

Mechanistic and Kinetic Investigations in 4 2 Methoxyphenyl Oxazolidin 2 One Chemistry

Elucidation of Reaction Mechanisms in Oxazolidinone Formation

The synthesis of the oxazolidinone ring is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to chiral auxiliaries. The formation of 4-(2-methoxyphenyl)oxazolidin-2-one can be conceptualized through several mechanistic pathways, primarily involving the reaction of an epoxide with an isocyanate or the cyclization of an amino alcohol derivative.

The catalytic synthesis of oxazolidinones from epoxides and isocyanates is a common and efficient method. A plausible catalytic cycle for the formation of this compound from 2-(2-methoxyphenyl)oxirane (B139928) and an isocyanate, in the presence of a Lewis acid catalyst, is depicted below.

Plausible Catalytic Cycle for Oxazolidinone Formation:

Activation of the Epoxide: The cycle commences with the coordination of the Lewis acid catalyst to the oxygen atom of the epoxide, 2-(2-methoxyphenyl)oxirane. This activation polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack.

Nucleophilic Attack: The isocyanate, or a derivative thereof, acts as the nucleophile, attacking one of the electrophilic carbon atoms of the activated epoxide ring. This ring-opening step is often regioselective.

Intermediate Formation: This attack leads to the formation of a transient intermediate, which then undergoes an intramolecular cyclization.

Ring Closure and Catalyst Regeneration: The cyclization step yields the this compound ring system and regenerates the catalyst, allowing it to re-enter the catalytic cycle.

Another well-established route involves the cyclization of amino alcohols. For instance, (S)-4-phenyl-2-oxazolidinone can be synthesized from (R,S)-phenylglycinol and diethyl carbonate with a potassium carbonate catalyst. chemicalbook.com A similar pathway can be envisioned for the synthesis of this compound from the corresponding amino alcohol. The reaction proceeds by heating the mixture, which facilitates the formation of the cyclic carbamate (B1207046). chemicalbook.com

A more contemporary approach involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. nih.gov While this has been demonstrated for 4,5-disubstituted oxazolidinones, the principles can be applied to the synthesis of related structures. This method involves the conversion of a starting material into an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that undergoes intramolecular ring closure to form the oxazolidinone. nih.gov

Table 1: Proposed Intermediates in the Formation of this compound

| Step | Intermediate Structure | Description |

| Epoxide Activation | Lewis acid-epoxide complex | The Lewis acid catalyst coordinates to the epoxide oxygen, increasing its electrophilicity. |

| Nucleophilic Attack | Alkoxide intermediate | Formed after the ring-opening of the epoxide by the nucleophile. |

| Cyclization | Open-chain carbamate | Precedes the final ring-closing step to form the stable oxazolidinone ring. |

| Curtius Rearrangement | Acyl azide/Isocyanate | Key intermediates in the Curtius protocol, leading to the oxazolidinone scaffold. nih.gov |

The stereochemical outcome of the oxazolidinone formation is critically dependent on the geometry of the transition states during the key bond-forming steps. In the reaction of an epoxide with an isocyanate, the stereochemistry of the epoxide is often transferred to the product. The nucleophilic attack on the epoxide can proceed through different transition state conformations, leading to either retention or inversion of configuration at the stereocenters.

Computational studies on related systems have shown that the energy differences between these diastereomeric transition states determine the observed stereoselectivity. Factors influencing the stability of these transition states include steric hindrance, electronic effects of the substituents, and the nature of the catalyst and solvent. For this compound, the ortho-methoxy group can exert significant steric and electronic influence, potentially favoring specific transition state geometries and leading to high levels of stereocontrol. The stereoselective conjugate addition of chiral oxazolidinones to nitroalkenes, for example, highlights the importance of the oxazolidinone scaffold in directing the stereochemical course of a reaction. acs.org

Kinetic Studies of Synthesis Pathways

A hypothetical kinetic study for the formation of this compound from 2-(2-methoxyphenyl)oxirane and an isocyanate could be designed to determine the reaction order with respect to each reactant and the catalyst. Such a study would likely involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or chromatography. The data obtained would allow for the determination of the rate law and the activation parameters of the reaction, providing a deeper understanding of the reaction mechanism.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Epoxide] (M) | [Isocyanate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁴ |

This table represents a hypothetical set of data for illustrative purposes.

Influence of Catalysis and Reaction Conditions on Reaction Mechanisms

The choice of catalyst and reaction conditions plays a pivotal role in dictating the efficiency and selectivity of oxazolidinone synthesis. A variety of catalysts, including Lewis acids, bases, and transition metal complexes, have been employed for this transformation.

For the synthesis of this compound, a Lewis acid catalyst would likely enhance the reaction rate by activating the epoxide. The nature of the Lewis acid (e.g., AlCl₃, Ti(OⁱPr)₄) can influence the regioselectivity of the epoxide ring-opening. In the synthesis of (S)-4-phenyl-2-oxazolidinone, the use of a base like potassium carbonate is crucial for the cyclization step. chemicalbook.com

Reaction temperature and pressure are also critical parameters. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions or decomposition of the product. The synthesis of 4,5-disubstituted oxazolidin-2-ones via the Curtius protocol, for example, is conducted at elevated temperatures (90 °C) to induce the rearrangement of the acyl azide. nih.gov

Solvent Effects and Stereocontrol in Oxazolidinone Transformations

The solvent is not merely an inert medium but can actively participate in the reaction, influencing both the rate and the stereochemical outcome. The polarity, coordinating ability, and viscosity of the solvent can all play a role.

In the context of this compound synthesis, the choice of solvent can affect the solubility of the reactants and catalyst, the stability of charged intermediates, and the geometry of the transition states. For example, a polar aprotic solvent like THF or DMF might be suitable for reactions involving charged intermediates. The synthesis of (S)-4-phenyl-2-oxazolidinone utilizes dichloromethane (B109758) as a solvent to facilitate the workup and purification. chemicalbook.com A study on the synthesis of 4,5-disubstituted oxazolidin-2-ones employed THF as the solvent. nih.gov

The ability of the solvent to form hydrogen bonds or coordinate with the catalyst or reactants can significantly impact stereocontrol. In some cases, specific solvent-solute interactions can favor one transition state over another, leading to an enhancement of the diastereomeric or enantiomeric excess of the product.

Advanced Spectroscopic and Diffraction Based Characterization of 4 2 Methoxyphenyl Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For oxazolidinone derivatives, characteristic signals are observed for the aromatic protons of the methoxyphenyl group and the protons on the oxazolidinone ring. For instance, in a related compound, (4S,5R)-5-heptyl-4-methyloxazolidin-2-one, the proton on the nitrogen of the oxazolidinone ring appears as a broad singlet around 6.06 ppm. nih.gov The protons on the oxazolidinone ring typically appear as multiplets in the range of 3.85-4.57 ppm. nih.gov The methoxy (B1213986) group protons on the phenyl ring would be expected to appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the oxazolidinone ring is typically observed in the downfield region of the spectrum, around 159.8 ppm for a similar structure. nih.gov The carbon atoms of the methoxyphenyl group and the oxazolidinone ring would have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. researchgate.netchemicalbook.comrsc.orgchemicalbook.com

³¹P NMR Spectroscopy: While not directly applicable to "4-(2-Methoxyphenyl)oxazolidin-2-one" itself, ³¹P NMR spectroscopy is a powerful tool for studying derivatives or complexes involving phosphorus-containing reagents. nih.govnih.gov For example, if the oxazolidinone were derivatized with a phosphorus-containing compound, ³¹P NMR could be used to probe the electronic and steric environment around the phosphorus atom, providing indirect structural information about the oxazolidinone moiety. nih.govyoutube.comrsc.org The chemical shift range in ³¹P NMR is wide, allowing for sensitive detection of changes in the phosphorus atom's environment. nih.gov

Interactive ¹H NMR Data Table (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.5 | m |

| O-CH -N | 4.5 - 5.0 | t |

| CH₂ -O | 4.0 - 4.5 | m |

| NH | 5.5 - 6.5 | br s |

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 158 - 162 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H) | 110 - 130 |

| O-C H-N | 75 - 85 |

| C H₂-O | 60 - 70 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) in the region of 1700-1750 cm⁻¹. scielo.org.za The C-O-C stretching vibrations of the ether and the oxazolidinone ring would likely appear in the 1250-1000 cm⁻¹ region. rsc.org The N-H stretching vibration of the oxazolidinone ring would be observed as a band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The symmetric stretching of the C=O group would also be Raman active.

Interactive IR Data Table (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Oxazolidinone) | 1700 - 1750 | Strong |

| C-O-C Stretch (Ether) | 1230 - 1270 | Strong |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. nist.gov

In the mass spectrum of "this compound", the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of the molecule under electron ionization would likely involve cleavage of the oxazolidinone ring and the bond between the phenyl group and the ring. libretexts.orgmiamioh.eduresearchgate.netdocbrown.info Common fragmentation pathways for related structures include the loss of CO₂, the methoxy group, or the entire oxazolidinone ring, leading to characteristic fragment ions that help to piece together the molecule's structure. libretexts.org

Interactive Fragmentation Pattern Table (Predicted)

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - CO₂]⁺ | Loss of carbon dioxide |

| [C₇H₇O]⁺ | Methoxyphenyl cation |

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. iucr.orgnih.govmdpi.comresearchgate.net By diffracting X-rays off a single crystal of "this compound," it is possible to determine the precise bond lengths, bond angles, and torsion angles within the molecule. This technique would unambiguously establish the relative stereochemistry of any chiral centers and reveal the conformation adopted by the molecule in the crystal lattice. For chiral molecules, X-ray crystallography using anomalous dispersion can also be used to determine the absolute configuration. iucr.org

Interactive Crystallographic Data Table (Example for a related oxazolidinone)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁/n mdpi.com |

| a (Å) | 7.8893 (6) nih.gov |

| b (Å) | 11.7697 (9) nih.gov |

| c (Å) | 17.4392 (13) nih.gov |

| V (ų) | 1619.3 (2) nih.gov |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.gov For chiral molecules like "this compound" (if it is a single enantiomer), CD spectroscopy can be used to determine its absolute configuration by comparing its experimental CD spectrum to the spectra of known compounds or to spectra predicted by theoretical calculations. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Complex Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. scielo.org.zaresearchgate.netlibretexts.orgresearchgate.netmu-varna.bgresearchgate.netnih.gov The UV-Vis spectrum of "this compound" would be dominated by the absorption of the methoxyphenyl chromophore. π → π* transitions of the aromatic ring would be expected in the UV region. The presence of the oxazolidinone ring and the methoxy substituent can influence the position and intensity of these absorption bands. This technique can also be used to study the formation of charge-transfer complexes if the molecule interacts with other electron-donating or electron-accepting species.

Interactive UV-Visible Absorption Data Table (Predicted)

| Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* | 270 - 290 | Ethanol |

Computational Chemistry and Theoretical Studies on 4 2 Methoxyphenyl Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of molecules. nih.govdntb.gov.ua By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), researchers can calculate a variety of molecular properties for 4-(2-Methoxyphenyl)oxazolidin-2-one. researchgate.net

These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Key reactivity descriptors, including ionization potential, electron affinity, and electrophilicity index, can be derived from DFT calculations, offering a quantitative measure of the molecule's chemical behavior. mdpi.com For instance, a related compound, N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, was studied using DFT to understand its charge-transfer complex formation. ikm.org.myresearchgate.net Such studies on analogous structures provide a framework for predicting how this compound might behave in similar chemical environments.

Table 1: Calculated Reactivity Indices for a Related Oxazolidinone Derivative This table is illustrative and based on data for a similar compound, N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, to demonstrate the type of data obtained from DFT calculations.

| Parameter | Value (eV) |

| Ionization Potential (I) | 8.65 |

| Electron Affinity (A) | 1.89 |

| Electrophilicity Index (ω) | 2.98 |

| Chemical Potential (μ) | -5.27 |

| Hardness (η) | 3.38 |

| Softness (S) | 0.148 |

| Data adapted from studies on a related oxazolidinone derivative. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. nih.govmdpi.com By simulating the movement of atoms over time, MD can reveal the different shapes a molecule can adopt and the energy barriers between these conformations. mdpi.comrsc.org

For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl and oxazolidinone rings, MD simulations are crucial for understanding its behavior in different environments, such as in solution. mdpi.com These simulations can identify the most populated conformational states and the pathways for transitioning between them. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netwebmo.net It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. malayajournal.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as potential sites for electrophilic attack. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Data for an Oxazolidinone Derivative This table is a representative example of the kind of data generated from FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Values are illustrative and depend on the specific compound and computational method. |

A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity.

Investigation of Intermolecular Interactions (e.g., Charge Transfer Complexes with Electron Acceptors)

The non-covalent interactions between molecules play a critical role in various chemical and biological processes. nih.gov For this compound, the aromatic ring and the polar oxazolidinone moiety can participate in different types of intermolecular interactions, such as π-π stacking and hydrogen bonding. nih.gov

A significant area of study is the formation of charge-transfer (CT) complexes, where an electron-donating molecule interacts with an electron-accepting molecule. ikm.org.my The methoxy-substituted phenyl ring in this compound suggests it could act as an electron donor in the formation of CT complexes with suitable electron acceptors. researchgate.net Spectroscopic studies combined with computational analysis can elucidate the nature and strength of these interactions. ikm.org.myresearchgate.net

Applications in Asymmetric Synthesis and Advanced Organic Methodologies

4-(2-Methoxyphenyl)oxazolidin-2-one as a Chiral Auxiliary in Stereoselective Transformations

The primary application of this compound lies in its role as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a substrate to control the stereoselectivity of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. The steric and electronic properties of the 2-methoxyphenyl substituent are crucial in creating a highly diastereoselective environment for a range of chemical reactions.

Enantioselective Aldol (B89426) Additions

While specific data for the direct use of N-acyl-4-(2-methoxyphenyl)oxazolidin-2-one in aldol additions is not extensively documented in publicly available literature, the broader class of N-acyloxazolidinones are well-established reagents for highly diastereoselective aldol reactions. The general mechanism involves the formation of a rigid, chelated Z-enolate upon treatment with a Lewis acid, such as a boron triflate, and a hindered amine base. This enolate then reacts with an aldehyde from the less hindered face, leading to the formation of syn-aldol adducts with high levels of stereocontrol.

For instance, a study on a related chiral auxiliary derived from cis-myrtanol (B97129) demonstrated that the use of di-n-butylboron triflate (Bu₂BOTf) and diisopropylethylamine for the generation of the boron enolate, followed by reaction with benzaldehyde, resulted in excellent diastereoselectivity. nih.gov This methodology is directly applicable to N-acyl derivatives of this compound. The expected outcome would be the formation of the corresponding syn-aldol adduct with high diastereomeric excess.

A general representation of this transformation is shown below:

Although a specific data table for the 2-methoxyphenyl derivative is not available, the following table illustrates the typical high diastereoselectivities achieved with other N-acyloxazolidinones in magnesium halide-catalyzed anti-aldol reactions, highlighting the potential of this class of auxiliaries. nih.gov

| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Benzaldehyde | >95:5 | 85 |

| Isobutyraldehyde | >97:3 | 78 |

| Cinnamaldehyde | >95:5 | 82 |

| Table 1: Diastereoselective anti-aldol reactions of chiral N-acyloxazolidinones. nih.gov |

Diels-Alder and 1,3-Dipolar Cycloadditions

The use of N-alkenoyl derivatives of oxazolidinones as chiral dienophiles in Diels-Alder reactions is a powerful strategy for the construction of enantiomerically enriched six-membered rings. A notable study investigated the asymmetric Diels-Alder reaction of various chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene (B3395910). Among the dienophiles studied, the derivative bearing a 4-methoxybenzoyl group, a close structural analog to the 2-methoxyphenyl derivative, demonstrated excellent diastereoselectivity when diethylaluminum chloride (Et₂AlCl) was used as a Lewis acid promoter. nih.gov

The reaction of N-acryloyl-4-(2-methoxyphenyl)oxazolidin-2-one with a diene like cyclopentadiene, in the presence of a suitable Lewis acid, is expected to proceed with high facial selectivity, leading to the preferential formation of one of the four possible diastereomeric products. The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and effectively shielding one of its faces, thereby directing the approach of the diene.

Below is a data table from the study on a related 3-(4-methoxybenzoyl)acryloyl oxazolidinone, which underscores the high levels of stereocontrol achievable.

| Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Et₂AlCl (1.6) | -78 | 8 | 98 | >99:1 |

| SnCl₄ (1.0) | 0 | 24 | 27 | >99:1 |

| Table 2: Asymmetric Diels-Alder reaction of 3-(4-methoxybenzoyl)acryloyl oxazolidinone with cyclopentadiene. nih.gov |

Asymmetric Conjugate Additions

N-enoyl derivatives of chiral oxazolidinones are excellent Michael acceptors in asymmetric conjugate addition reactions. These reactions, often mediated by organocuprates (Gilman reagents), allow for the stereoselective formation of carbon-carbon bonds at the β-position of the unsaturated system. rsc.orgresearchgate.net The chiral auxiliary directs the approach of the nucleophile, leading to high diastereoselectivity in the formation of the adduct.

The general reaction involves the addition of a lithium dialkylcuprate (R₂CuLi) to an α,β-unsaturated N-acyloxazolidinone. The steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring is key to controlling the facial selectivity of the addition. While specific data for the 4-(2-methoxyphenyl) derivative is scarce, the well-established precedent with other Evans-type auxiliaries suggests that it would perform with high efficiency and stereoselectivity. nih.gov

A general scheme for this reaction is as follows:

The high degree of stereocontrol is attributed to the formation of a rigid chelate between the N-acyloxazolidinone and the metal ion, which, combined with the steric bulk of the auxiliary's substituent, effectively blocks one face of the enone system from the incoming nucleophile.

Integration into Natural Product Total Synthesis as a Strategic Building Block

The utility of chiral oxazolidinones extends to their use as strategic building blocks in the total synthesis of complex natural products. A relevant example is the synthesis of 4,5-disubstituted oxazolidin-2-ones, including a derivative with a para-methoxyphenyl group, through a sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement. researchgate.net This strategy allows for the efficient and stereoselective construction of the core oxazolidinone ring system found in several biologically active natural products.

This approach was successfully applied in a concise total synthesis of (-)-cytoxazone, a known cytokine modulator. researchgate.net The key steps involved an asymmetric aldol addition to introduce the necessary stereocenters, followed by a nucleophilic azidation and Curtius rearrangement to form the oxazolidin-2-one ring in a highly diastereoselective manner. researchgate.net Although this specific synthesis utilized a thiazolidinethione analog, the principle directly translates to the use of oxazolidinones like the 4-(2-methoxyphenyl) derivative for the synthesis of other natural products containing this structural motif.

The versatility of the oxazolidinone moiety, which can be readily cleaved to reveal a chiral 1,2-amino alcohol or a carboxylic acid, makes it a valuable synthon in the construction of complex molecular architectures. rsc.org

Catalytic Roles and Ligand Design incorporating the this compound Motif

While the primary role of this compound is as a stoichiometric chiral auxiliary, there is growing interest in incorporating the oxazolidinone scaffold into the design of chiral ligands for asymmetric catalysis. scilit.com The rigid and well-defined stereochemical environment of the oxazolidinone ring makes it an attractive platform for creating effective chiral ligands.

Although specific examples of ligands derived directly from this compound are not yet prevalent in the literature, the general concept has been successfully demonstrated with other oxazolidinone-based ligands. These ligands, often featuring phosphine (B1218219) or other coordinating groups attached to the oxazolidinone framework, have been applied in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylations.

The design of such ligands often involves the functionalization of the nitrogen or the carbon backbone of the oxazolidinone. The steric and electronic properties of the 4-substituent, in this case, the 2-methoxyphenyl group, would be expected to play a crucial role in influencing the enantioselectivity of the catalyzed reaction by creating a specific chiral pocket around the metal center. The development of catalysts incorporating the this compound motif represents a promising avenue for future research in asymmetric catalysis.

Structure Interaction Relationship Studies with Biological Targets Mechanistic Focus

Investigation of Molecular Recognition and Specific Binding Modes

The aryl-oxazolidinone core is a key structural feature that enables these compounds to bind to biological targets, most notably the bacterial ribosome. nih.gov Molecular recognition is primarily achieved through a series of specific interactions within the binding pocket of the target.

Oxazolidinones, including derivatives of 4-(2-Methoxyphenyl)oxazolidin-2-one, typically inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome. nih.govnih.gov This binding prevents the correct positioning of aminoacyl-tRNA at the A-site, thereby stalling protein synthesis. nih.gov The interactions governing this binding are multifaceted and include:

Hydrophobic Interactions: The phenyl ring of the oxazolidinone core often fits into hydrophobic crevices within the binding site. For instance, in the context of ribosome stalling, the side chain of a penultimate alanine (B10760859) residue in the nascent polypeptide chain can fit into a small hydrophobic pocket created by the bound oxazolidinone, which enhances the antibiotic's binding to the ribosome. biorxiv.org

Hydrogen Bonding: The oxazolidinone ring itself can form critical hydrogen bonds. The nitrogen and oxygen atoms within the oxazolidinone ring system, as well as substituents, can act as hydrogen bond donors or acceptors, anchoring the molecule within the binding site. nih.gov For example, modeling studies of some inhibitors suggest that the oxygen of a ketone group can form a hydrogen bond with the hydroxyl group of a tyrosine residue in the binding pocket of an enzyme. nih.gov

Cation-π Interactions: In some cases, cation-π interactions between the electron-rich aromatic ring of the oxazolidinone and cationic residues in the target protein can occur, further stabilizing the bound state. nih.gov

The specific binding mode can be influenced by substituents on the oxazolidinone scaffold. Modifications to the C- and D-rings of the oxazolidinone structure can optimize interactions with more conserved regions of the PTC, enhancing potency. nih.gov

| Type of Interaction | Interacting Moiety on Oxazolidinone | Biological Target Site Example | Significance |

|---|---|---|---|

| Hydrophobic Interaction | Phenyl ring, other non-polar substituents | Hydrophobic crevice in the ribosomal PTC | Enhances binding affinity and specificity. biorxiv.org |

| Hydrogen Bonding | Oxazolidinone ring (N-H, C=O), hydroxyl or amide substituents | Nucleotides of 23S rRNA, amino acid residues (e.g., Tyrosine) in enzymes. nih.gov | Orients the molecule correctly and provides significant binding energy. |

| Van der Waals Forces | Entire molecule | General surface of the binding pocket | Contributes to the overall stability of the ligand-target complex. researchgate.net |

Influence of Stereochemistry on Ligand-Target Engagement

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can dramatically affect how a ligand fits into the three-dimensional binding site of its target.

Research on 4,5-disubstituted oxazolidinones binding to the T-box riboswitch antiterminator RNA has shown that while different enantiomers and cis/trans isomers can be synthesized, the stereospecific discrimination for binding to the antiterminator RNA alone can be minimal. nih.gov This lack of strong stereospecificity is likely due to surface binding, where the target can accommodate various ligand conformations, leading to similar contacts between the ligand and the target. nih.gov

However, in other, more constrained binding pockets, such as those found in many enzymes, the stereochemistry is critical. A specific enantiomer will have the correct orientation of its substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes, leading to a significant difference in binding affinity and biological activity compared to its stereoisomer.

For example, the synthesis of oxazolidinylthiazolidines, which are structurally related to oxazolidinones, can generate two stereogenic centers with high enantiospecificity, and these stereoisomers can exhibit different inhibitory activities against enzymes like metallo-β-lactamase. researchgate.net

Modulation of Enzyme Activity by Oxazolidinone Derivatives and their Analogs

Derivatives of oxazolidinone have been shown to modulate the activity of a variety of enzymes through different mechanisms, most commonly competitive inhibition where the inhibitor vies with the natural substrate for the active site. researchgate.netscielo.br

SARS-CoV-2 3CL Protease: A series of oxazolidinone derivatives were synthesized and evaluated for their inhibitory activity against the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. Some compounds displayed significant inhibitory potential, with one derivative, compound 3g , showing an IC50 value of 14.47 μM. scielo.br Molecular docking studies suggested that this compound binds within the drug-binding pocket of the enzyme, with the sulfonamide group forming a hydrogen bond with the amino acid residue Glu166. scielo.br

Metallo-β-lactamases (MBLs): Certain oxazolidinylthiazolidines have been investigated as inhibitors of MBLs like NDM-1, which are enzymes that confer bacterial resistance to β-lactam antibiotics. One such compound displayed competitive inhibition with a Ki value of 1.6 ± 0.6 μM. researchgate.net

Cyclooxygenase (COX) Enzymes: Chrysin (B1683763) derivatives, which share some structural similarities with the broader class of heterocyclic compounds, have been shown to selectively inhibit COX-2 over COX-1. nih.gov One derivative, 5,7-diacetylflavone , strongly inhibited COX-2 with an IC50 of 2.7 μM. nih.gov Modeling suggested that this selectivity arises from a better fit into the binding pocket of COX-2. nih.gov

Phosphodiesterase 4 (PDE4): Oxazolidinone-fused tetrahydroisoquinoline derivatives have been designed as conformationally restricted analogues of the PDE4 inhibitor rolipram (B1679513). These compounds exhibited moderate to good inhibitory activity against PDE4B, with one compound showing an IC50 of 0.60 μM. ebi.ac.uk

The mechanism of enzyme modulation can be complex, sometimes involving allosteric effects where the inhibitor binds to a site distinct from the active site, inducing a conformational change that alters enzyme activity. researchgate.net

| Enzyme Target | Oxazolidinone Derivative/Analog | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| SARS-CoV-2 3CLpro | Compound 3g (an oxazolidinone derivative) | 14.47 μM (IC50) | scielo.br |

| Metallo-β-lactamase NDM-1 | Compound 4f (an oxazolidinylthiazolidine) | 1.6 ± 0.6 μM (Ki) | researchgate.net |

| Phosphodiesterase 4B (PDE4B) | Compound 12 (oxazolidinone-fused tetrahydroisoquinoline) | 0.60 μM (IC50) | ebi.ac.uk |

| Cyclooxygenase-2 (COX-2) | 5,7-diacetylflavone (a chrysin derivative) | 2.7 μM (IC50) | nih.gov |

Molecular Design Principles and Rational Approaches to Modulate Specific Biological Interactions

The rational design of novel oxazolidinone derivatives with enhanced potency and selectivity is guided by an understanding of their structure-activity relationships (SAR). nih.gov182.160.97 This involves systematically modifying the chemical structure and evaluating the effect on biological activity.

Key principles in the rational design of oxazolidinone-based compounds include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. nih.gov This involves using computational docking simulations to predict how different analogs will bind to the target's active site. nih.govebi.ac.uk This approach allows for the design of molecules with complementary shapes and chemical features to the binding pocket, maximizing favorable interactions.

Conformational Restriction: This strategy involves designing more rigid molecules that are "pre-organized" in the optimal conformation for binding. By reducing the conformational flexibility of a ligand, the entropic penalty of binding is lessened, which can lead to higher affinity. ebi.ac.uk For example, fusing an oxazolidinone ring to a tetrahydroisoquinoline scaffold created conformationally restricted analogues of rolipram with improved selectivity for PDE4B over PDE4D. ebi.ac.uk

Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For instance, in the development of oxazolidinone antibiotics, different substituents at the C-5 position (e.g., hydroxymethyl vs. acetamide) have been shown to significantly impact activity against resistant bacterial strains. nih.gov

Modulation of Physicochemical Properties: Properties such as pKa can be fine-tuned to improve characteristics like cell permeability and reduce off-target effects. For instance, a pKa lowering strategy was used in the design of oxazine-based BACE1 inhibitors to reduce P-gp efflux and improve brain penetration. nih.gov

These rational design approaches, often combined with combinatorial chemistry and high-throughput screening, accelerate the discovery of novel and more effective enzyme inhibitors and other biologically active molecules based on the oxazolidinone scaffold. slideshare.net

Emerging Research Directions and Future Perspectives for 4 2 Methoxyphenyl Oxazolidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of oxazolidin-2-ones is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods for producing specific analogues like 4-(2-Methoxyphenyl)oxazolidin-2-one remains a key research focus. Current strategies often involve the cyclization of β-amino alcohols with phosgene (B1210022) or its derivatives, but the high toxicity of these reagents has prompted the exploration of safer alternatives. nih.gov

Recent advancements include the development of one-pot syntheses and the use of greener reagents. For instance, a novel and efficient synthesis of 4-substituted 2-oxazolidinones has been described utilizing Sharpless asymmetric dihydroxylation of O-allylcarbamates followed by intramolecular cyclization. researchgate.net Another innovative approach involves the reaction of epoxides with isocyanates, which can be performed under mild, metal-free conditions. nih.gov Density functional theory (DFT) studies have provided valuable insights into the reaction mechanisms of such cycloadditions, suggesting an asynchronous concerted pathway. nih.gov

A particularly promising strategy for the stereoselective synthesis of related 4,5-disubstituted oxazolidin-2-ones combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol, enabling rapid access to these chiral building blocks. nih.gov While not yet specifically applied to this compound, this method highlights the potential for developing highly controlled synthetic routes. The asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones from readily available amino acids also presents a viable pathway that could be adapted. nih.gov

Future research will likely focus on catalytic methods that offer high atom economy and stereoselectivity. Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has emerged as an efficient method for producing optically active 4-substituted 2-oxazolidinones, showcasing the potential of transition-metal catalysis in this area. rsc.org

Table 1: Comparison of Synthetic Routes for Oxazolidin-2-ones

| Method | Key Reagents/Catalysts | Advantages | Disadvantages |

| Classical Route | β-amino alcohol, phosgene/derivatives | Well-established | High toxicity of reagents |

| Sharpless Asymmetric Dihydroxylation | O-allylcarbamate, OsO₄, chiral ligand | High enantioselectivity | Use of stoichiometric osmium tetroxide |

| Epoxide and Isocyanate Cycloaddition | Epoxide, isocyanate | Mild, metal-free conditions | May require specific substrates |

| Asymmetric Aldol/Curtius Reaction | Chiral auxiliary, azide (B81097) source | High stereocontrol, rapid access | Multi-step process |

| Ru-Catalyzed Asymmetric Hydrogenation | 2-oxazolone, Ru(II)-NHC catalyst | High enantioselectivity and yield | Requires specialized catalyst |

Application of Advanced Characterization Techniques for Deeper Structural and Mechanistic Understanding

A thorough understanding of the three-dimensional structure and reaction mechanisms of this compound is crucial for its rational design and application. Advanced characterization techniques are indispensable tools in this endeavor.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the structure of newly synthesized derivatives. For instance, in the synthesis of novel sulfamoyloxy-oxazolidinones, ¹H and ¹³C NMR were used to identify the characteristic peaks of the oxazolidinone ring and associated functional groups. nih.gov

Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting molecular properties. DFT studies have been employed to investigate the mechanism of oxazolidinone formation from epoxides and isocyanates, providing evidence for a concerted pathway. nih.gov Furthermore, DFT calculations can be used to study the tautomeric equilibria and stereochemical outcomes of reactions involving oxazolidine (B1195125) ring formation. soton.ac.uk Such computational insights, when combined with experimental data, offer a comprehensive understanding of the molecule's behavior.

Future research will likely see an increased use of these advanced techniques in concert. For example, combining experimental spectroscopic data with high-level computational modeling can provide a more dynamic picture of the molecule's conformational landscape in solution.

Expanding the Scope of this compound in Materials Science or Advanced Organic Synthesis

The unique structural features of this compound make it an attractive building block for both materials science and advanced organic synthesis.

Advanced Organic Synthesis: Chiral oxazolidinones are renowned for their use as chiral auxiliaries, enabling the stereoselective synthesis of a wide array of complex molecules. rsc.org These auxiliaries guide the stereochemical outcome of reactions such as alkylations, aldol reactions, and Michael additions. sigmaaldrich.com While specific applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, its structural similarity to other effective auxiliaries suggests significant potential in this area. The methoxy (B1213986) group at the ortho position of the phenyl ring could exert specific steric and electronic effects, potentially leading to unique selectivity in asymmetric transformations. Furthermore, oxazolidinone derivatives can serve as chiral ligands in asymmetric catalysis. scilit.comnih.gov

Materials Science: The incorporation of the rigid, polar oxazolidinone moiety into polymers could lead to materials with interesting properties. While direct applications of this compound in materials science are not yet reported, the synthesis of novel polymers containing oxazolidinone units is an emerging area of research. These polymers could find applications in areas such as chiral stationary phases for chromatography or as components of advanced functional materials. The synthesis of oxazolidinone derivatives from carbon dioxide is also a growing field, which could lead to the development of sustainable polymers and materials. fx361.com

Exploration of Undiscovered Biological Interaction Mechanisms and Target Classes

While the antibacterial activity of certain oxazolidinones like linezolid (B1675486) is well-established, the broader biological potential of the oxazolidinone scaffold, and specifically of this compound, remains an active area of investigation. nih.gov

Mechanism of Action: The primary mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. researchgate.net However, the diverse pharmacological activities reported for various oxazolidinone derivatives, including anticancer, antimicrobial, and anticonvulsant properties, suggest that other biological targets and mechanisms may be at play. researchgate.net For example, some imidazolidinone-containing compounds have been identified as potent inhibitors of the MDM2/p53 interaction, a key pathway in cancer. nih.gov

New Target Classes: The exploration of new biological targets for this compound and its analogues is a promising research avenue. The structural features of this compound could allow it to interact with a variety of biological macromolecules. nih.gov Multitarget drug design is a growing trend, and oxadiazole-based derivatives have been evaluated as potential multi-target agents for Alzheimer's disease. rsc.org The unique substitution pattern of this compound may confer selectivity for novel or underexplored biological targets. The study of nonbonding interactions, such as those involving the methoxy group, can provide insights into potential binding modes with biological targets. rsc.org

Future research should focus on systematic biological screening of this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from the design of new molecules to the optimization of their synthesis.

Predictive Design: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested compounds. researchgate.netnih.gov This approach can be used to design novel this compound analogues with enhanced potency or selectivity for a specific biological target. For example, deep neural networks have been successfully used to discover new antibiotics with novel structures. nih.gov Interpretable machine learning approaches can also help to identify the chemical moieties responsible for a molecule's bioactivity, providing valuable insights for future design iterations. researchgate.net

The synergy between predictive design and synthesis, facilitated by AI and ML, will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(2-Methoxyphenyl)oxazolidin-2-one, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis from L-tyrosinol derivatives has been reported, involving hydroxybenzyl intermediate formation followed by oxazolidinone cyclization. Yields range from moderate (40–60%) to low (15–16%) depending on substituents and reaction optimization . For catalytic approaches, B(C₆F₅)₃-mediated hydrogenation of oxazolidinones under mild conditions (room temperature, 12–24 hours) has shown promise for derivatives like 4-(4-methoxyphenyl)oxazolidin-2-one, though optimization for sterically hindered substrates is needed .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of the related compound 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one revealed a planar oxazolone ring with a dihedral angle of 6.47° relative to the methoxyphenyl group, stabilized by π-π stacking and hydrogen bonds. SCXRD parameters (e.g., space group P2₁/c, Z = 4) and bond lengths (C=O: 1.208 Å) provide critical validation .

Q. What analytical techniques are suitable for purity assessment and quantification of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase (gradient: 30–90% acetonitrile over 20 minutes). Gas chromatography (GC) with flame ionization detection is viable for volatile derivatives. Melting point analysis (e.g., 94–96°C for structural analogs) can corroborate purity .

Advanced Research Questions

Q. How does substituent variation on the oxazolidinone ring impact catalytic activity in asymmetric synthesis?

- Methodology : Fluorinated oxazolidinone auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl derivatives) enhance stereoselectivity in aldol reactions due to electron-withdrawing effects and fluorine-induced conformational rigidity. Comparative studies using NMR (¹H, ¹⁹F) and X-ray crystallography (e.g., C–F bond lengths: 1.34–1.38 Å) reveal how fluorine substitution directs substrate binding .

Q. What mechanistic insights exist for the hydrogenation of this compound derivatives?